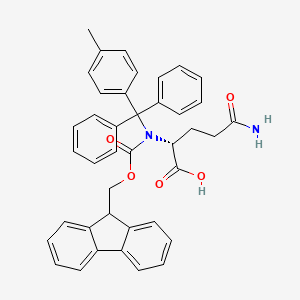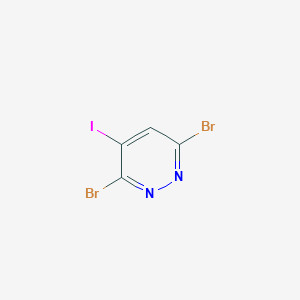![molecular formula C36H45NO15 B11828576 Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its role in biomedical research, particularly in the study of glycosidic substrates and their applications in pharmaceutical developments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves multiple steps. Typically, the process begins with the protection of hydroxyl groups followed by glycosylation reactions. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. Benzyl groups are introduced to protect specific hydroxyl groups, which are later removed under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like sodium periodate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide or thiols
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, sodium periodate, hydrogen gas, and palladium catalysts. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields alcohols .
科学研究应用
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a glycosidic substrate, it is used to study carbohydrate chemistry and enzymatic reactions.
Biology: It plays a role in the study of cell surface carbohydrates and their interactions with proteins.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting glycosylation pathways.
Industry: It is used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications
作用机制
The mechanism of action of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition .
相似化合物的比较
Similar Compounds
- Benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-galactopyranoside
- 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-glucopyranosyl)-2-deoxy-D-galactopyranose
- Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
Uniqueness
What sets 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside apart is its specific structure, which allows for unique interactions with glycosyltransferases. This makes it particularly valuable in the study of glycosylation processes and the development of glycosylation inhibitors.
属性
分子式 |
C36H45NO15 |
|---|---|
分子量 |
731.7 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28+,29-,30-,31-,32-,33-,34+,35+,36-/m0/s1 |
InChI 键 |
VGBWYAPUIAFWOX-DUIKOQBXSA-N |
手性 SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




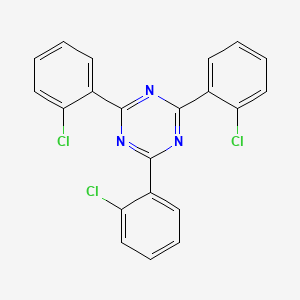




![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
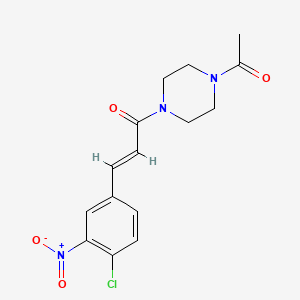
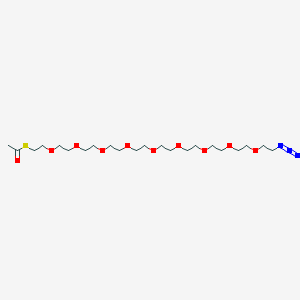
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
